N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with methyl and phenyl groups, and an ethyl chain linked to a phenylpropanamide moiety.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Method: One common synthetic route involves the reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with 3-phenylpropanoic acid in the presence of thionyl chloride to form the corresponding acid chloride, followed by coupling with 2-aminoethanol.
Direct Substitution Method: Another approach is the direct substitution reaction of 3,5-dimethyl-4-phenyl-1H-pyrazole with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the amide group, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms, resulting in various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles like amines, alcohols, and thiols, along with suitable bases, are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced pyrazoles, amides, and amines.
Substitution: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use in drug discovery, particularly for its potential therapeutic effects in treating diseases such as malaria and leishmaniasis. Industry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylpropanamide moiety may interact with enzymes or receptors, leading to biological responses. The pyrazole ring can bind to metal ions, influencing catalytic processes and material properties.
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide: Similar structure but lacks the phenyl group on the pyrazole ring.
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Similar pyrazole core but with a different amide group.
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar pyrazole core and amide group but with a different substituent on the benzamide.
Uniqueness: The presence of the phenylpropanamide moiety in N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(20-11-7-4-8-12-20)18(2)25(24-17)16-15-23-21(26)14-13-19-9-5-3-6-10-19/h3-12H,13-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJMCWOCQKIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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